molecular formula C7H16ClNO2 B6192903 ethyl (2S)-2-(methylamino)butanoate hydrochloride CAS No. 2648868-50-0

ethyl (2S)-2-(methylamino)butanoate hydrochloride

Cat. No.: B6192903
CAS No.: 2648868-50-0
M. Wt: 181.7
InChI Key:
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Description

Ethyl (2S)-2-(methylamino)butanoate hydrochloride is a chemical compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, with a methylamino substituent on the second carbon. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2S)-2-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme function and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl-3-(methylamino)butanoate: Similar in structure but lacks the hydrochloride group.

    Methyl (2S)-2-(methylamino)butanoate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl (2S)-2-(methylamino)butanoate hydrochloride is unique due to its specific ester and amine functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for aqueous reactions and biological studies .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl (2S)-2-(methylamino)butanoate hydrochloride involves the reaction of ethyl acetoacetate with methylamine followed by reduction and hydrolysis.", "Starting Materials": [ "Ethyl acetoacetate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with excess methylamine in ethanol to form ethyl (2S)-2-(methylamino)butanoate.", "Step 2: The product from step 1 is reduced with sodium borohydride in ethanol to form ethyl (2S)-2-(methylamino)butanoate hydrochloride.", "Step 3: The product from step 2 is hydrolyzed with hydrochloric acid in water to form the final product, ethyl (2S)-2-(methylamino)butanoate hydrochloride." ] }

CAS No.

2648868-50-0

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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